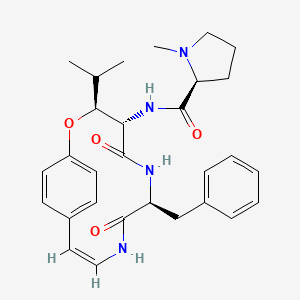

Ceanothine B

Description

Structure

3D Structure

Properties

CAS No. |

19471-43-3 |

|---|---|

Molecular Formula |

C29H36N4O4 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

(2S)-N-[(3S,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H36N4O4/c1-19(2)26-25(32-28(35)24-10-7-17-33(24)3)29(36)31-23(18-21-8-5-4-6-9-21)27(34)30-16-15-20-11-13-22(37-26)14-12-20/h4-6,8-9,11-16,19,23-26H,7,10,17-18H2,1-3H3,(H,30,34)(H,31,36)(H,32,35)/b16-15-/t23-,24-,25-,26-/m0/s1 |

InChI Key |

IDZLSIWTJUALRQ-JKNOKTCPSA-N |

SMILES |

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C |

Isomeric SMILES |

CC(C)[C@H]1[C@@H](C(=O)N[C@H](C(=O)N/C=C\C2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C |

Canonical SMILES |

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Ceanothine B

Challenges in Isolation and Yield Optimization

One of the primary difficulties is the presence of a complex mixture of structurally similar alkaloids in the plant source. nih.govrsc.org Ceanothus americanus, for instance, contains at least eighteen different cyclopeptide alkaloids with close structural resemblances. nih.gov This makes the separation of a single, pure compound like Ceanothine B a laborious and technically demanding process. nih.govrsc.org

Furthermore, the yield of these alkaloids from natural sources is often very low. nih.govrsc.org Extraction yields can vary significantly, ranging from as low as 0.0002% to 1% of the plant's dry weight. nih.govrsc.org This variability is influenced by several factors, including the plant species, the geographical location of the plant, the season of harvest, and the maturity of the plant at the time of collection. nih.govrsc.org The specific isolation method employed also plays a crucial role in the final yield. nih.govrsc.org

Irreversible adsorption of the alkaloids onto the stationary phase during chromatographic purification can also lead to significant losses of valuable material. lupinepublishers.com Traditional adsorbents like silica (B1680970) gel and alumina (B75360) are not chemically inert and can result in recoveries of only 70-90%. lupinepublishers.com

To address these challenges and optimize the yield, researchers have focused on refining extraction and purification protocols. The use of advanced chromatographic techniques like HPLC and flash chromatography with highly efficient columns allows for better resolution of the complex alkaloid mixtures. beilstein-journals.org The development of alternative separation techniques, such as counter-current chromatography (CCC), which avoids the use of solid stationary phases, has been proposed as a way to minimize irreversible adsorption and improve recovery rates. lupinepublishers.com

Optimization of the extraction process itself, for example through the use of ultrasound-assisted extraction, has also been explored for other types of alkaloids to improve efficiency. scielo.br For cyclopeptide alkaloids, careful selection of solvents and pH adjustments during liquid-liquid extraction are critical to minimize loss and maximize the recovery of the target compounds. beilstein-journals.orgscielo.br

Table 2: Challenges and Optimization Strategies in this compound Isolation

| Challenge | Description | Optimization Strategy |

|---|---|---|

| Complex Mixtures | Presence of numerous structurally similar alkaloids in the plant source, making separation difficult. nih.govrsc.org | Utilization of high-resolution chromatographic techniques like HPLC and flash chromatography. beilstein-journals.org |

| Low Yields | The natural abundance of this compound is very low, with yields varying significantly based on multiple factors. nih.govrsc.org | Careful selection of plant material and harvesting time; optimization of extraction and purification protocols. nih.govrsc.org |

| Irreversible Adsorption | Loss of material due to irreversible binding to solid chromatographic supports like silica gel. lupinepublishers.com | Employing alternative purification methods like counter-current chromatography (CCC) that do not use a solid stationary phase. lupinepublishers.com |

Biosynthetic Pathways and Genetic Basis of Ceanothine B

Ceanothine B as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP)

This compound is classified as a RiPP, a diverse group of natural products synthesized by the ribosome as a precursor peptide, which then undergoes extensive post-translational modifications by specific "tailoring" enzymes. researchgate.netwikipedia.org This biosynthetic strategy allows for the creation of complex and structurally diverse molecules that would be challenging to produce through non-ribosomal peptide synthesis alone. The defining characteristic of the burpitide family of RiPPs, to which this compound belongs, is the presence of amino acid side-chain crosslinks installed by a copper-dependent burpitide cyclase. beilstein-journals.orgresearchgate.net These crosslinks can result in various structural scaffolds, including the phenolic ether-linkage found in cyclopeptide alkaloids like this compound. researchgate.net

Identification and Characterization of Precursor Peptides

The journey of this compound biosynthesis begins with a precursor peptide encoded by a specific gene. This precursor is a linear chain of amino acids that contains distinct regions crucial for its transformation into the final, biologically active molecule.

The precursor peptide is composed of two key regions: a leader sequence and a core peptide sequence. beilstein-journals.org The leader sequence acts as a recognition signal, guiding the tailoring enzymes to the core peptide, which is the actual template for the final natural product. beilstein-journals.org Following modification, the leader peptide is cleaved off. In the case of this compound and related cyclopeptide alkaloids, the core peptides are typically short, consisting of four to five amino acids. beilstein-journals.org Transcriptome analysis of plants in the Rhamnaceae family, known producers of these compounds, has revealed the presence of multiple potential split precursor peptides, indicating a diversity of core sequences that can be modified. beilstein-journals.orgresearchgate.netresearchgate.net

Enzymatic Post-Translational Modifications

The transformation of the linear precursor peptide into the intricate cyclic structure of this compound is orchestrated by a suite of specialized tailoring enzymes. researchgate.netnih.gov These enzymes catalyze a series of precise chemical reactions, including macrocyclization and other specific modifications, that define the final architecture of the molecule. thermofisher.com

A critical step in the biosynthesis of this compound is macrocyclization, the formation of the large ring structure characteristic of cyclopeptide alkaloids. d-nb.info This process is catalyzed by a specific class of tailoring enzymes. In the burpitide family, this cyclization is often achieved through the formation of a biaryl linkage, an ether bond between the phenol (B47542) group of a tyrosine residue and a carbon atom on another amino acid. beilstein-journals.orgresearchgate.netbiorxiv.org This reaction is catalyzed by a copper-dependent burpitide cyclase. researchgate.net The cyclization creates a strained para-cyclophane structure, a key feature of this compound. rsc.org

Beyond macrocyclization, the biosynthesis of this compound involves additional key modifications. beilstein-journals.org One such modification is oxidative decarboxylation, a reaction that removes a carboxyl group from an amino acid residue. nih.gov Another common feature is N-methylation, the addition of a methyl group to a nitrogen atom, a reaction often catalyzed by methyltransferase enzymes. beilstein-journals.orgnih.gov These modifications are typical for cyclopeptide alkaloids found in the Rhamnaceae family and contribute to the final structure and properties of this compound. beilstein-journals.orgresearchgate.netresearchgate.net

Role of Tailoring Enzymes in Macrocyclization

Proposed Biosynthetic Schemes

Based on the understanding of RiPP biosynthesis and the structural features of this compound, a proposed biosynthetic scheme can be outlined. The process begins with the ribosomal synthesis of a precursor peptide containing a leader and a core sequence. This precursor is then recognized by a series of tailoring enzymes. A copper-dependent burpitide cyclase catalyzes the crucial macrocyclization step, forming the characteristic phenolic ether linkage. researchgate.net Subsequently, or concurrently, other enzymes carry out oxidative decarboxylation and N-methylation of specific amino acid residues. beilstein-journals.orgresearchgate.net Finally, the leader peptide is cleaved, releasing the mature, cyclic this compound molecule. The study of related cyclopeptide alkaloids and the identification of biosynthetic gene clusters in producing organisms continue to refine our understanding of this intricate biosynthetic pathway. nih.govresearchgate.net

Split vs. Fused Biosynthetic Pathways

The biosynthesis of plant RiPPs like this compound can proceed through two distinct routes: a split pathway or a fused (autocatalytic) pathway. nih.govresearchgate.net

In a fused pathway , the core peptide sequence that will become the final product is part of the same protein as the enzyme responsible for its cyclization, often a BURP-domain-containing cyclase. nih.gov This autocatalytic system means the enzyme and its substrate are expressed as a single polypeptide chain.

Conversely, in a split pathway , the precursor peptide and the modifying enzymes (like the cyclase) are expressed as separate proteins from different genes. nih.govresearchgate.net The majority of known plant RiPPs, including cyclopeptide alkaloids, are understood to be synthesized via these split pathways. nih.gov Recent research has confirmed that cyclopeptide alkaloids can be biosynthesized through a split burpitide pathway. nih.gov Transcriptome mining of Ceanothus americanus, a known producer of this compound, has identified gene clusters containing split BURP peptide cyclases, strongly suggesting this is the operational pathway for this compound biosynthesis. nih.govmdpi.com This is further supported by the identification of numerous potential split precursor peptides in plants from the Rhamnaceae family, to which Ceanothus belongs. beilstein-journals.org

The general scheme for these pathways involves the ribosomal synthesis of a precursor peptide containing a recognition sequence and one or more core peptide sequences. researchgate.net In the split pathway, this precursor peptide is then acted upon by a separately transcribed and translated cyclase enzyme to form the characteristic macrocyclic ring. researchgate.net

Transcriptomic and Bioinformatic Approaches for Pathway Elucidation

Elucidating the biosynthetic pathway of complex plant metabolites like this compound has been significantly accelerated by modern 'omics' technologies, particularly transcriptomics coupled with sophisticated bioinformatic analysis. maxapress.comfrontiersin.org These approaches allow researchers to identify genes involved in specific metabolic pathways without prior knowledge of the enzymes or their genetic sequences.

Transcriptome mining has been a pivotal technique. By sequencing the complete set of RNA transcripts (the transcriptome) from a producer organism like Ceanothus americanus, scientists can identify genes that are actively expressed. nih.govconfex.com A high-throughput analysis of hundreds of publicly available plant transcriptomic datasets has been used to uncover the widespread potential for burpitide (a class that includes cyclopeptide alkaloids) production in plants. beilstein-journals.org This approach successfully linked cyclopeptide alkaloids from C. americanus to specific RiPP precursor peptides and identified the associated split BURP peptide cyclase gene clusters. nih.govconfex.com For instance, transcriptome analysis of C. americanus revealed the presence of multiple potential split precursor peptides, which are typically 4-5 amino acids long and contain an invariant C-terminal tyrosine residue essential for forming the cyclopeptide alkaloid structure. beilstein-journals.org

Bioinformatic tools are essential for making sense of the vast amount of data generated by transcriptomic sequencing. maxapress.comnih.gov

Gene Co-expression Analysis : This method identifies genes with similar expression patterns across different tissues or conditions. frontiersin.org The logic is that genes involved in the same biosynthetic pathway are often co-regulated and thus co-expressed. This can be used to identify novel pathway genes by using known pathway genes as "bait". maxapress.com

Biosynthetic Gene Cluster (BGC) Identification : Specialized bioinformatics tools like plantiSMASH are designed to scan genome and transcriptome data to find BGCs—groups of genes located in close proximity on a chromosome that are collectively responsible for producing a specific metabolite. maxapress.comwhiterose.ac.uk The discovery of a BGC for cyclopeptide alkaloids in Ceanothus provides strong evidence for the genes involved in this compound synthesis. nih.govmdpi.com

Metabolomic Correlation : By correlating the presence and abundance of specific metabolites (like this compound) with the expression levels of candidate genes across different plant tissues (leaves, stems, roots), researchers can confirm gene function. beilstein-journals.org For example, metabolomic analysis using techniques like UHPLC-HRMS/MS and Global Natural Product Social (GNPS) molecular networking has confirmed the presence of this compound and other cyclopeptides in various tissues of C. americanus, aligning with the expression of predicted biosynthetic genes. beilstein-journals.org

These integrated approaches have been instrumental in moving from the known chemical structure of this compound to identifying the genetic blueprints responsible for its creation. nih.gov

Genetic Foundations of this compound Biosynthesis

The genetic basis for the biosynthesis of this compound is encoded within biosynthetic gene clusters (BGCs). whiterose.ac.uk While gene clustering is less common in plants than in microbes, it is a known feature for some specialized metabolites, including certain alkaloids. whiterose.ac.uknih.gov

Recent research has successfully identified BGCs in Ceanothus americanus that are responsible for producing cyclopeptide alkaloids. nih.gov These clusters contain the essential genetic components for the pathway:

Precursor Peptide Genes : These are genes that encode the precursor peptides. A common feature in these pathways is the presence of precursor peptides containing multiple core sequences, allowing for the production of several different alkaloids from a single precursor gene. acs.org In the Rhamnaceae family, these precursor peptides encode cores of 4-5 amino acids. beilstein-journals.org

BURP Cyclase Genes : The key enzymes for macrocyclization are the BURP-domain containing cyclases. nih.gov In C. americanus, these have been identified as split BURP peptide cyclases, meaning they are encoded by genes separate from the precursor peptides. nih.govacs.org Bioinformatic searches of the C. americanus transcriptome have identified numerous putative cyclase enzymes. acs.org

Tailoring Enzyme Genes : Following the primary cyclization, other enzymes are required to complete the synthesis of this compound. These "tailoring" enzymes perform modifications such as the oxidative decarboxylation and N-methylation that are characteristic of cyclopeptide alkaloids from the Rhamnaceae family. beilstein-journals.orgresearchgate.net The BGCs identified likely contain genes for these enzymes, such as methyltransferases and oxidases, although the specific function of each is an area of ongoing research. nih.gov

The discovery of these BGCs provides a complete genetic toolkit for understanding and potentially engineering the production of this compound. uni-hannover.de By identifying not just the core synthesis genes but also the regulatory elements and tailoring enzymes, a full picture of the genetic foundation of this complex natural product is emerging. frontiersin.org

Structural Elucidation and Stereochemical Assignment of Ceanothine B

Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, TOCSY, NOESY, HMBC)

A comprehensive analysis of 1D (¹H and ¹³C) and 2D NMR spectra was instrumental in delineating the structure of Ceanothine B. beilstein-journals.orgbeilstein-journals.org The experiments were conducted in methanol-d4. beilstein-journals.org The complete NMR assignments are detailed in the table below. beilstein-journals.org

Table 1: ¹H and ¹³C NMR Assignments of this compound (500 MHz, CD₃OD)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| Phenylalanine | ||

| 2 | 56.1 | 4.65, t (8.0) |

| 3 | 38.3 | 3.10, dd (13.5, 8.0); 2.95, dd (13.5, 8.0) |

| 4 | 138.8 | - |

| 5, 9 | 130.2 | 7.20, m |

| 6, 8 | 129.4 | 7.25, m |

| 7 | 127.8 | 7.18, m |

| 1' | 171.5 | - |

| NH | - | 8.55, d (8.0) |

| Leucine (B10760876) | ||

| α | 54.2 | 4.35, d (8.0) |

| β | 78.5 | 4.80, m |

| γ | 32.1 | 2.15, m |

| δ | 24.5 | 0.95, d (7.0) |

| δ' | 21.8 | 0.90, d (7.0) |

| 1" | 173.2 | - |

| NH | - | 8.15, d (8.0) |

| Proline | ||

| α | 61.9 | 3.80, t (7.0) |

| β | 30.5 | 2.20, m; 1.85, m |

| γ | 25.1 | 1.95, m |

| δ | 48.2 | 3.15, m; 2.85, m |

| N-CH₃ | 41.5 | 2.45, s |

| 1''' | 174.8 | - |

| Tyrosine-ether | ||

| 1 | 130.1 | 6.96, m |

| 2 | 117.1 | 6.98, m |

| 3 | 156.3 | - |

| 4 | 120.5 | 7.01, m |

| 5 | 129.3 | 7.04, m |

| 6 | 130.8 | - |

| 7 | 35.6 | 2.90, m |

| 8 | 125.4 | 6.85, d (8.5) |

| 9 | 133.5 | 7.15, d (8.5) |

| NH | - | 8.25, d (8.5) |

COSY (Correlation Spectroscopy) experiments established the proton-proton coupling networks within each amino acid residue, identifying the individual spin systems of phenylalanine, leucine, and proline. researchgate.net

TOCSY (Total Correlation Spectroscopy) further confirmed these spin systems by showing correlations between all protons within a given amino acid residue. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) was crucial for connecting these individual spin systems. researchgate.net It revealed long-range correlations between protons and carbons, which established the peptide backbone sequence. A key HMBC correlation was observed between the Tyr-C3 (δ 156.3 ppm) and Tyr-C4 (δ 120.5 ppm), supporting the macrocyclization. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provided through-space correlations between protons, which helped to confirm the stereochemistry and the three-dimensional structure. researchgate.net A significant NOESY correlation between Tyr4-H (δ 7.01 ppm) and Leuβ-H (δ 4.80 ppm) further substantiated the ether linkage that forms the macrocycle. beilstein-journals.org

Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Table 2: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |

| 505.2809 [M+H]⁺ | 388.22 | Loss of N-methylproline |

| 505.2809 [M+H]⁺ | 275.16 | Loss of Phenylalanine and Leucine side chain |

| 505.2809 [M+H]⁺ | 120.08 | Phenylalanine iminium ion |

| 505.2809 [M+H]⁺ | 86.09 | Leucine iminium ion |

| 505.2809 [M+H]⁺ | 70.06 | Proline iminium ion |

Absolute Stereochemical Assignments

While spectroscopic techniques defined the planar structure, the determination of the absolute stereochemistry at the chiral centers required specific chemical and spectroscopic analyses.

Marfey's Analysis for Amino Acid Stereochemistry

To determine the absolute configuration of the amino acid residues, this compound was hydrolyzed to its constituent amino acids. These were then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). beilstein-journals.org The resulting diastereomers were analyzed by liquid chromatography-mass spectrometry (LC-MS) and compared with the retention times of authentic L- and D-amino acid standards derivatized in the same manner. beilstein-journals.orgbeilstein-journals.org This analysis unequivocally demonstrated that all the amino acid components of this compound—phenylalanine, leucine, and proline—possess the L-configuration. beilstein-journals.orgescholarship.org

Spectroscopic Correlations for Ether Linkage Stereochemistry

The stereochemistry of the β-hydroxy amino acid involved in the ether linkage was determined through NMR data. The vicinal coupling constant (J-value) between the α- and β-protons of the leucine residue (H-α and H-β) was found to be approximately 8.0 Hz. beilstein-journals.org This relatively large coupling constant is characteristic of an erythro (or anti) relative configuration between these two protons. beilstein-journals.orgtandfonline.com In contrast, a threo (or syn) configuration would exhibit a much smaller coupling constant, typically around 2 Hz. tandfonline.com

Furthermore, analysis of the ¹³C NMR chemical shifts provided additional support for the stereochemical assignment. tandfonline.com In related cyclopeptide alkaloids, an L-erythro configuration for a β-hydroxy amino acid results in a characteristic chemical shift for the β-carbon. The observed chemical shift of C-β at 78.5 ppm in this compound is consistent with the L-erythro (3S, 4S) configuration found in similar structures. beilstein-journals.orgtandfonline.com Therefore, based on these spectroscopic correlations, the stereochemistry at the ether linkage is assigned as L-erythro. beilstein-journals.org

Chemical Synthesis and Analogues of Ceanothine B

Strategies for Total Synthesis of Cyclopeptide Alkaloids

The total synthesis of cyclopeptide alkaloids, particularly the 14-membered variants like Ceanothine B, requires robust and innovative chemical strategies. nih.gov Key synthetic difficulties include the stereocontrolled formation of the alkyl-aryl ether bond under mild conditions, the construction of the sensitive Z-enamide moiety, and the formidable task of macrocyclization to form the strained ring. rsc.org Research groups have explored various bond disconnections and cyclization strategies to address these issues. nih.govrsc.org

The formation of the macrocyclic structure is one of the most critical and lowest-yielding steps in the synthesis of 14-membered cyclopeptide alkaloids. nih.gov The enhanced rigidity and intrinsic ring strain of this system make cyclization a significant challenge compared to the 13- or 15-membered counterparts. rsc.org

Commonly employed strategies include:

Macrolactamization: This is a frequently used approach for 14-membered cyclopeptides, which involves the formation of an amide bond to close the ring. nih.govrsc.org This is often followed by a late-stage installation of the Z-enamide functionality. rsc.org

Intramolecular Copper(I)-mediated Amidation: While highly effective for 13- and 15-membered cyclopeptide alkaloids, this method is less commonly applied to the more strained 14-membered rings. nih.govrsc.org

Intramolecular Nucleophilic Substitution: A conceptually novel strategy involves macrocyclization via the formation of the characteristic ether linkage, relying on an intramolecular nucleophilic substitution reaction. capes.gov.br

Aziridine (B145994) Ring-Opening Macrocyclization: A groundbreaking strategy, developed during the synthesis of Ceanothine D, accomplishes macrocyclization and the formation of the chiral tertiary alkyl-aryl ether in a single, concomitant transformation. nih.govresearchgate.net This method utilizes the intramolecular, stereocontrolled, and regioselective ring-opening of a strategically placed trisubstituted aziridine by a phenol (B47542) group. nih.gov The significant release of ring strain from the opening of the three-membered aziridine ring helps to overcome the energetic barrier of forming the strained 14-membered macrocycle. nih.govrsc.org This represents the first successful macrocyclization of a 14-membered cyclopeptide precursor with the sensitive Z-enamide moiety already intact. nih.gov

A defining structural feature of this compound and its analogues like Ceanothine D is the chiral tertiary alkyl-aryl ether linkage. nih.gov The synthesis of Ceanothine D poses the unique challenge of creating this ether linkage adjacent to another stereogenic center. nih.govrsc.org

A highly effective methodology was developed to generate this motif via the stereocontrolled, regioselective ring-opening of a trisubstituted aziridine with a phenol nucleophile. nih.govrsc.org In the context of total synthesis, this reaction was ingeniously adapted into an intramolecular process. nih.gov The retrosynthetic analysis of Ceanothine D, which is applicable to this compound, envisioned the key macrocyclization occurring via the intramolecular attack of a phenolic hydroxyl group onto an electrophilic aziridine ring within a linear peptide precursor. nih.gov This key step establishes the crucial C-O bond of the ether linkage with complete regio- and stereocontrol, simultaneously forming the macrocycle. researchgate.netrsc.org The success of this reaction, even in the presence of a delicate Z-enamide, highlights its robustness and applicability for the synthesis of this compound and other related complex natural products. nih.govresearchgate.net

Macrocyclization Methodologies

Synthetic Approaches to this compound Derivatives and Analogues

The development of efficient synthetic routes, such as the one established for Ceanothine D, is crucial not only for confirming structures but also for generating non-natural analogues for biological evaluation. rsc.org The modular and convergent nature of this synthesis is particularly amenable to creating derivatives of this compound. researchgate.netrsc.org

Approaches to generate analogues could include:

Varying the Amino Acid Components: The synthesis starts from amino acid building blocks. chemistryviews.org By substituting the L-leucinamide or the D-serine derivative used in the Ceanothine D synthesis with other natural or unnatural amino acids, a wide array of analogues could be produced. chemistryviews.orgnih.gov This would alter the peptidic backbone of the final molecule.

Modification of the Aryl Moiety: The styrylamine (B14882868) portion of the molecule is derived from a substituted 4-hydroxybenzaldehyde (B117250). nih.gov Utilizing different substituted benzaldehydes in the synthetic sequence would lead to analogues with modified aromatic rings.

Altering the Enamide Geometry or Substitution: The Z-enamide is installed via a stereoselective olefination and copper-mediated amidation. nih.gov Modifying the reagents or conditions in these steps could potentially yield E-enamide isomers or analogues with different substituents on the double bond.

The synthesis of lobatamide C analogues, another class of complex macrolides, has demonstrated that modifications to key functional groups such as the salicylate (B1505791) phenol and the enamide NH can have significant impacts on biological activity, suggesting that similar modifications to the this compound scaffold would be a promising area of investigation. beilstein-journals.org

Chemical Modifications of Peptidic Scaffolds for Analogue Generation

Beyond the modular exchange of building blocks, specific chemical modifications can be applied to the peptidic scaffold to generate diversity. The goal of such modifications is often to create conformationally constrained peptides with improved stability and bioactivity. researchgate.net

N-Methylation: this compound naturally contains N-methylated peptide bonds. researchgate.net The introduction or alteration of N-methylation patterns is a known strategy for modulating the properties of peptide-based molecules. This can be achieved by using N-methylated amino acids during the synthesis.

Side-Chain Modification: The side chains of the amino acid residues in the linear precursor offer points for chemical alteration. For example, functional groups on the side chains could be used for conjugation or further derivatization after the macrocycle is formed.

Scaffold Hopping: This medicinal chemistry strategy involves replacing a core molecular scaffold with a different one while retaining key binding elements. nih.gov For this compound, one could envision replacing the peptidic portion with a non-peptidic mimic or altering the macrocycle's core atoms (e.g., replacing an amide with an ester). While challenging, this could lead to novel classes of compounds with potentially different pharmacological profiles. nih.gov

Convergent Synthetic Route Design

A convergent synthesis is a strategy that involves the independent synthesis of separate fragments of a target molecule, which are then coupled together late in the synthetic sequence. acs.org This approach is generally more efficient and higher-yielding for complex molecules than a linear synthesis where the main backbone is elongated step-by-step.

The total synthesis of Ceanothine D is a prime example of a highly convergent design, which would be directly mirrored in a synthesis of this compound. researchgate.netnih.govrsc.org

The key features of this convergent approach are:

Independent Fragment Synthesis: The molecule is disconnected into two main fragments:

A dipeptide fragment containing a trisubstituted aziridine, prepared from L-leucinamide and a D-serine derivative. chemistryviews.orgnih.gov

A Z-vinyl iodide fragment, prepared from a protected 4-hydroxybenzaldehyde via a Stork-Zhao olefination. nih.gov

Fragment Coupling: These two fragments are then joined together. In the Ceanothine D synthesis, this was achieved through a copper-mediated amidation reaction to form the sensitive Z-enamide linkage. nih.gov The use of a bulky diamine ligand (N,N'-dimethyl-1,2-diphenyl-1,2-ethylenediamine) was crucial for optimizing the yield of this coupling and preventing undesired side reactions. nih.gov

Final Macrocyclization: The resulting linear precursor is then subjected to the key intramolecular aziridine ring-opening reaction to close the macrocycle. nih.gov

Biological Activities and Mechanistic Investigations of Ceanothine B Non Clinical Focus

In Vitro Studies on Cellular and Molecular Targets

In vitro studies have provided foundational knowledge regarding the interaction of Ceanothine B with biological systems at the cellular and molecular levels.

Enzyme Modulation and Inhibition Mechanisms

While specific studies detailing the direct modulation or inhibition of enzymes by purified this compound are not extensively documented in the available literature, the broader class of alkaloids to which it belongs is known for such activities. ijpsjournal.comresearchgate.net Alkaloids, in general, can interact with various enzymes due to their structural features, such as the nitrogen-containing heterocyclic rings. researchgate.net These interactions can lead to the inhibition of enzymes involved in inflammatory pathways, like cyclooxygenases (COX) and lipoxygenases (LOX), or those that play a role in neurotransmission. ijpsjournal.com The specific mechanisms often involve the binding of the alkaloid to the active site or allosteric sites of the enzyme, thereby altering its catalytic activity. nih.govmdpi.com For instance, some alkaloids have been shown to be competitive inhibitors of enzymes like acetylcholinesterase. mdpi.com Further research is required to specifically delineate the enzymatic targets of this compound and its precise inhibition mechanisms.

Investigations of Molecular Interaction Pathways

Research has shown that this compound can interact with certain metal ions. A study demonstrated that this compound exhibits binding affinity for Mg2+, Ca2+, and lithium ions, but not for sodium. researchgate.netresearchgate.net This selective ion-binding capability is attributed to its 14-membered ring structure and the presence of a β-hydroxyleucine moiety. researchgate.netresearchgate.net Such interactions suggest a potential role as an ionophore in biological systems. researchgate.net Network pharmacology studies have also implicated this compound in pathways related to neurotransmission, such as the GABAergic and glutamatergic synapse pathways, although these are predictive and require experimental validation. nih.gov

Anti-Microbial Activity Mechanisms

Bioassay-guided fractionation of extracts from Ceanothus americanus has identified compounds with anti-microbial properties against oral pathogens. nih.gov While this compound itself was not the primary focus of this particular study, related triterpenes from the same plant, such as ceanothic acid and ceanothetric acid, demonstrated growth inhibitory effects against bacteria like Streptococcus mutans, Actinomyces viscosus, Porphyromonas gingivalis, and Prevotella intermedia. nih.gov The general mechanisms by which alkaloids exert anti-microbial activity include the disruption of bacterial cell walls, alteration of cell membrane permeability, inhibition of essential metabolic pathways, and interference with nucleic acid and protein synthesis. mdpi.com The specific anti-microbial mechanism of this compound remains to be fully elucidated.

Anti-Inflammatory Action Mechanisms

The anti-inflammatory properties of alkaloids are a significant area of research. ijpsjournal.comresearchgate.netfrontiersin.orgnih.gov Generally, alkaloids are thought to exert anti-inflammatory effects by modulating various signaling pathways. ijpsjournal.comresearchgate.net These can include the inhibition of pro-inflammatory mediators, the suppression of inflammatory enzyme activity, and the modulation of immune cell responses. ijpsjournal.comfrontiersin.org For example, some alkaloids have been shown to inhibit the NF-κB pathway, a key regulator of inflammation. frontiersin.orgresearchgate.net While this compound is predicted to have anti-inflammatory activity based on its chemical class, specific studies detailing its direct mechanisms of anti-inflammatory action are limited.

Cytotoxic Mechanism of Action (non-human cell lines)

The cytotoxic effects of various natural compounds are often evaluated against cancer cell lines. cyprusjmedsci.commdpi.comnih.gov The mechanisms of cytotoxicity can be diverse, often involving the induction of apoptosis (programmed cell death), necrosis, or the inhibition of cell proliferation. cyprusjmedsci.comd-nb.infonih.gov This can be triggered by various cellular events, including DNA damage, mitochondrial dysfunction, and the overproduction of reactive oxygen species (ROS), leading to oxidative stress. d-nb.info While studies have investigated the cytotoxic potential of extracts from plants containing this compound and other alkaloids against different cancer cell lines, specific data on the cytotoxic mechanism of isolated this compound on non-human cell lines is not prominently available in the reviewed literature.

Advanced Analytical and Computational Methodologies in Ceanothine B Research

High-Throughput Metabolomic Profiling for Discovery and Characterization

High-throughput metabolomic profiling has emerged as a powerful tool for the discovery and characterization of novel natural products, including Ceanothine B. This approach allows for the rapid and systematic analysis of the complete set of small-molecule metabolites within a biological sample. nih.gov

In the context of this compound research, high-throughput metabolomic analysis of plant extracts, such as from Ceanothus americanus, enables the identification of a wide array of cyclopeptide alkaloids. beilstein-journals.org Techniques like Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight High-Definition Mass Spectrometry (UPLC-Q/TOF-MS) are employed to generate detailed metabolic profiles. frontiersin.org This untargeted approach can detect thousands of ions from a single sample, providing a comprehensive snapshot of the plant's metabolome. nih.gov

The generated data can be used to create metabolic networks, such as those produced by the Global Natural Product Social (GNPS) molecular networking platform. researchgate.net In these networks, nodes represent individual metabolites, and the connections between them are based on similarities in their fragmentation spectra. This allows for the identification of known compounds like this compound and the discovery of new, structurally related analogs. beilstein-journals.orgresearchgate.net For instance, a GNPS network created from extracts of C. americanus helped to identify not only this compound but also other related compounds like Ceanothine A, C, and E. beilstein-journals.org

Table 1: Application of High-Throughput Metabolomics in this compound Research

| Methodology | Application | Key Findings | References |

|---|---|---|---|

| UPLC-Q/TOF-MS | Metabolic profiling of Ceanothus americanus extracts. | Identification of this compound and other related cyclopeptide alkaloids. | beilstein-journals.orgfrontiersin.org |

| GNPS Molecular Networking | Correlation of metabolites and identification of new analogs. | Visualized the chemical space of cyclopeptide alkaloids in plant extracts. | researchgate.net |

Network Pharmacology for Target Prediction and Pathway Analysis

Network pharmacology provides a systematic approach to understanding the complex interactions between drug molecules and biological systems. medsci.org This methodology is particularly well-suited for natural products like this compound, which often exhibit multi-target effects. mdpi.com By constructing and analyzing compound-target-disease networks, researchers can predict the potential molecular targets of this compound and elucidate the signaling pathways through which it exerts its biological effects. medsci.orgresearchgate.net

The process typically begins with the identification of potential protein targets for this compound using various databases and prediction tools. These targets are then mapped onto known biological pathways to identify those that are significantly modulated. researchgate.net For example, network pharmacology has been used to investigate the mechanisms of action for complex herbal formulas containing various alkaloids, identifying key pathways such as the IL-17 and TNF signaling pathways. medsci.org Although specific network pharmacology studies focused solely on this compound are not extensively documented, the principles of this approach are highly applicable. It would involve screening this compound against target databases, followed by pathway enrichment analysis to reveal its potential therapeutic mechanisms. medsci.orgmdpi.com

Table 2: Hypothetical Network Pharmacology Workflow for this compound

| Step | Description | Expected Outcome | References |

|---|---|---|---|

| Target Identification | Screening this compound against protein target databases (e.g., SwissTargetPrediction, TargetNet). | A list of potential protein targets for this compound. | medsci.org |

| Network Construction | Building a network of interactions between this compound, its predicted targets, and associated diseases. | A visual representation of the compound-target-disease interactions. | researchgate.net |

| Pathway Analysis | Performing GO and KEGG enrichment analysis on the predicted targets. | Identification of key biological pathways potentially modulated by this compound. | medsci.org |

Advanced Spectroscopic Characterization (beyond basic elucidation)

Beyond initial structure determination, advanced spectroscopic techniques are employed to gain deeper insights into the three-dimensional structure and stereochemistry of this compound.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for the complete structural assignment of this compound. beilstein-journals.org Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms and the spatial proximity of protons within the molecule. beilstein-journals.orgresearchgate.netsciepub.com For instance, HMBC correlations were crucial in confirming the macrocyclization between a tyrosine and a leucine (B10760876) residue in this compound. beilstein-journals.org Similarly, NOESY data helped to establish the relative stereochemistry of the molecule. beilstein-journals.org

Table 3: Advanced Spectroscopic Data for this compound

| Technique | Type of Information Obtained | Specific Finding for this compound | References |

|---|---|---|---|

| 2D NMR (COSY, TOCSY, NOESY, HMBC) | Atom connectivity, spin systems, and spatial proximities. | Confirmed the planar structure and supported the macrocyclization linkage. | beilstein-journals.orgresearchgate.net |

| Circular Dichroism (CD) | Chirality and solution-state conformation. | Provided insights into the molecule's three-dimensional structure in solution. | escholarship.orgescholarship.org |

Bioinformatic Tools for Precursor Peptide and Enzyme Discovery

The biosynthesis of cyclopeptide alkaloids like this compound involves ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.net Bioinformatic tools are instrumental in identifying the precursor peptides and the enzymes responsible for their modification. nih.govbiorxiv.org

Genome and transcriptome mining approaches have revolutionized the discovery of natural products. researchgate.net By analyzing large datasets of plant transcriptomic data, researchers can identify potential precursor peptides for cyclopeptide alkaloids. researchgate.net These precursor peptides typically contain a leader sequence for recognition by biosynthetic enzymes and a core peptide that is modified and cyclized. researchgate.net Bioinformatic tools like RODEO (Rapid ORF Description and Evaluation Online) can be used to mine genomic data for RiPP biosynthetic gene clusters. biorxiv.org The discovery of burpitides, a class of RiPPs to which this compound is related, was facilitated by such high-throughput bioinformatic analysis of publicly available transcriptomic data. researchgate.net

Table 4: Bioinformatic Approaches in Cyclopeptide Alkaloid Research

| Bioinformatic Tool/Approach | Purpose | Relevance to this compound | References |

|---|---|---|---|

| Transcriptome Mining | High-throughput analysis of raw transcriptomic data to find precursor peptides. | Identifies potential precursor peptides for this compound and related compounds. | researchgate.net |

| RODEO (Rapid ORF Description and Evaluation Online) | Genome mining tool for the discovery of RiPP biosynthetic gene clusters. | Can be used to identify the gene cluster responsible for this compound biosynthesis. | biorxiv.org |

Computational Chemistry for Structure-Function Elucidation

Computational chemistry provides a powerful means to investigate the structure-function relationships of molecules like this compound at an atomic level.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when it binds to a receptor. biorxiv.orgflorajournal.com In the context of this compound, molecular docking studies could be employed to identify potential protein targets and to understand the molecular basis of its biological activity. innovareacademics.innih.gov By docking this compound into the active sites of various enzymes or receptors, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. innovareacademics.in

Quantum Mechanics (QM) Calculations: QM calculations can be used to predict various properties of molecules, including their geometry, electronic structure, and spectroscopic parameters. ubc.caunivie.ac.atwustl.edu For complex molecules like Ceanothine D, a related cyclopeptide alkaloid, quantum-chemical calculations have been used in conjunction with experimental NMR data to elucidate the full structure. nih.govrsc.org These calculations can help to resolve ambiguities in experimental data and provide a more accurate picture of the molecule's three-dimensional structure. nih.gov

Future Research Directions and Translational Perspectives

Development of Efficient and Scalable Production Methods

The scarcity of Ceanothine B from isolation and the low yields of current synthetic routes necessitate the development of more efficient and scalable production methods. nih.govrsc.org Addressing this challenge is critical for enabling in-depth biological studies and facilitating the exploration of its therapeutic applications. rsc.orgresearchgate.net Future research will likely focus on integrated approaches that combine the precision of enzymatic catalysis with the versatility of modern organic synthesis, alongside harnessing the power of synthetic biology.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a promising strategy to overcome some of the hurdles associated with the total synthesis of complex natural products like this compound. scripps.edu This approach leverages the high selectivity of enzymes for specific transformations, which can simplify complex reaction sequences and improve yields. For instance, enzymes such as hydrolases, oxidoreductases, and transferases could be employed for stereoselective installations of chiral centers or for the formation of key bonds under mild conditions, thus avoiding the use of harsh reagents and protecting group manipulations common in traditional synthesis. nih.gov

A key area for future investigation is the use of enzymes like 4-coumarate-CoA ligase for the synthesis of activated starter units and the application of polyketide synthases or non-ribosomal peptide synthetases for the assembly of the peptide backbone. nih.gov The development of one-pot chemoenzymatic reactions, where multiple enzymatic steps are carried out sequentially in a single vessel, could significantly streamline the synthesis of this compound precursors. scripps.edu Research into harnessing iron and α-ketoglutarate dependent dioxygenases for remote C-H functionalization could also provide novel routes to key intermediates. scripps.edu

Engineered Biosynthesis for Enhanced Yields

The discovery that this compound belongs to the burpitide class of ribosomally synthesized and post-translationally modified peptides (RiPPs) has opened the door to biosynthetic engineering. beilstein-journals.orgnih.gov The biosynthetic pathway involves a precursor peptide produced by the ribosome, which then undergoes modifications by specific enzymes. beilstein-journals.orgnih.gov Transcriptome mining has begun to identify the gene clusters responsible for producing cyclopeptide alkaloids. nih.govresearchgate.net

Future work in this area will involve the heterologous expression of the this compound biosynthetic gene cluster in a robust microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This would enable the optimization of fermentation conditions and genetic manipulation to enhance the yield of the final product. Techniques such as promoter engineering, codon optimization, and metabolic pathway engineering could be employed to increase the flux towards this compound production. Furthermore, understanding the substrate specificity of the tailoring enzymes could allow for the generation of novel analogues through precursor-directed biosynthesis. scripps.edu

Comprehensive Exploration of Molecular Targets and Pathways

While the biological activities of many cyclopeptide alkaloids remain under-investigated, preliminary studies suggest a range of potential therapeutic applications. rsc.orgrsc.org A critical future direction is the comprehensive identification and validation of the molecular targets and signaling pathways modulated by this compound. This knowledge is fundamental to understanding its mechanism of action and for guiding the development of targeted therapies.

Modern chemical biology and systems biology approaches will be instrumental in this endeavor. Techniques such as affinity-based protein profiling, yeast two-hybrid screening, and computational target prediction can be used to identify direct binding partners of this compound. Subsequent validation using biophysical methods like surface plasmon resonance and isothermal titration calorimetry can confirm these interactions.

Furthermore, multi-omics analyses, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to this compound treatment. mdpi.com This can help to elucidate the downstream signaling pathways that are affected. For example, pathways commonly implicated in disease, such as the MAPK signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interactions, would be key areas of investigation. mdpi.comfrontiersin.org Understanding how this compound influences these pathways could reveal novel therapeutic opportunities for a variety of diseases.

Design and Synthesis of Novel this compound Analogues with Optimized Properties

The synthesis of novel analogues of this compound is a crucial step towards developing compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov The structural complexity of this compound offers numerous opportunities for chemical modification. researchgate.net

Future synthetic efforts will likely focus on developing flexible and convergent synthetic routes that allow for the late-stage diversification of the this compound scaffold. nih.govrsc.org This would enable the rapid generation of a library of analogues with modifications at various positions, such as the amino acid residues, the styrylamine (B14882868) moiety, or the macrocyclic ring size. uantwerpen.be For example, the development of robust macrocyclization strategies is a key challenge that needs to be addressed. nih.govrsc.org

The design of these analogues will be guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. nih.gov Computational modeling and molecular docking studies can be used to predict the binding of analogues to their molecular targets, thereby prioritizing the synthesis of the most promising compounds. frontiersin.org The synthesis of simplified analogues can also help to identify the key pharmacophoric elements responsible for biological activity. acs.org

Addressing Gaps in Structural and Stereochemical Knowledge for Related Analogues

Despite significant progress, there remain gaps in our understanding of the precise three-dimensional structure and stereochemistry of many cyclopeptide alkaloids. escholarship.orgresearchgate.net The inherent strain and conformational rigidity of the 14-membered ring system present a significant challenge for structural elucidation. rsc.orgnih.gov

Advanced spectroscopic techniques, particularly high-field nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, will continue to be essential tools for determining the absolute configuration of these molecules. beilstein-journals.orgnih.gov For instance, the full structural characterization of this compound was only recently completed using a combination of NMR, Marfey's analysis, and MS/MS fragmentation. beilstein-journals.org Similar rigorous analysis is required for its many related analogues.

Future research should also focus on computational methods to predict and understand the conformational dynamics of these macrocycles. nih.gov A deeper understanding of the relationship between the three-dimensional structure and biological function will be critical for the rational design of new and more effective therapeutic agents based on the this compound scaffold. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.